Product packaging for A-674563 hydrochloride(Cat. No.:)

A-674563 hydrochloride

Cat. No.: B1574291
M. Wt: 394.9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Protein Kinase B (Akt) Signaling Pathway in Cellular Processes

The Protein Kinase B (Akt) signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular activities. dovepress.comicr.ac.uk As a serine/threonine kinase, Akt acts as a central node in a complex network that integrates extracellular and intracellular signals to regulate cell survival, growth, proliferation, metabolism, and angiogenesis. nih.govacs.org The pathway is typically initiated by the activation of phosphoinositide 3-kinase (PI3K) in response to growth factors and other stimuli. haematologica.org This leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane, enabling its activation through phosphorylation. frontiersin.org

Once activated, Akt phosphorylates a wide array of downstream substrates, thereby modulating their activity. haematologica.org Key downstream effectors include proteins that inhibit apoptosis (programmed cell death), promote cell cycle progression, and stimulate protein synthesis and glucose metabolism. frontiersin.orgfrontiersin.org The PI3K/Akt/mTOR pathway is a well-characterized branch of this network, where Akt activates the mammalian target of rapamycin (B549165) (mTOR), a master regulator of cell growth and proliferation. nih.govfoxchase.org Given its central role, the dysregulation of the Akt signaling pathway is frequently implicated in various human diseases, most notably cancer. nih.govnih.gov

The Significance of Akt Inhibition in Investigational Biology and Disease Modeling

The frequent hyperactivation of the Akt pathway in diseases like cancer has made its inhibition a major focus of investigational biology and drug discovery. nih.govnih.gov In a research context, the inhibition of Akt is a powerful method to dissect the intricate roles of this signaling cascade in both normal physiology and pathological states. By observing the cellular and organismal consequences of blocking Akt activity, scientists can elucidate its specific contributions to various biological processes.

In disease modeling, particularly for cancer, Akt inhibitors are invaluable tools. icr.ac.uk Many tumors exhibit mutations that lead to the constitutive activation of the Akt pathway, promoting uncontrolled cell growth and survival. plos.org The use of specific Akt inhibitors in preclinical models, such as cancer cell lines and animal xenografts, allows researchers to validate the pathway as a therapeutic target and to study mechanisms of drug resistance. plos.org Beyond cancer, the inhibition of the Akt pathway is being explored in models of other diseases, including neurological disorders like Huntington's and Parkinson's disease, where Akt signaling is also dysregulated. frontiersin.orgpnas.org Furthermore, studies have shown that Akt inhibition can promote the clearance of certain bacterial pathogens, highlighting its broader potential in studying infectious diseases. mdpi.com

A-674563 Hydrochloride as a Research Probe and Selective Kinase Inhibitor

This compound is a potent and selective inhibitor of Akt1, a specific isoform of the Akt kinase. nih.gov It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate (B84403) and subsequent activation of downstream targets. frontiersin.org This mechanism of action is crucial for its utility as a research probe, as it allows for the direct and specific interrogation of Akt1-dependent signaling events.

The selectivity of a chemical probe is paramount to ensure that observed biological effects are attributable to the intended target. This compound demonstrates good selectivity for Akt1 over other related kinases. For instance, it is significantly more potent against Akt1 than against Protein Kinase C (PKC) and shows modest potency against Protein Kinase A (PKA). nih.gov This selectivity profile allows researchers to be more confident that the cellular outcomes they observe are a direct result of Akt1 inhibition.

The utility of this compound as a research tool is further demonstrated by its effects in cellular assays. It has been shown to inhibit the proliferation of various tumor cells and induce apoptosis. nih.gov By blocking the phosphorylation of downstream Akt targets, this compound effectively shuts down the pro-survival signals mediated by the Akt pathway. nih.gov

Inhibitory Activity of this compound

TargetMeasurement TypeValue
Akt1Ki11 nM
PKA-Modest Potency
PKC->30-fold selective for Akt1

This table summarizes the reported inhibitory activity of this compound against key protein kinases. The data highlights its potency and selectivity for Akt1.

Contextualizing this compound within the Landscape of Akt Inhibitor Discovery

The development of this compound represents an important step in the broader effort to create specific and effective inhibitors of the Akt pathway for research and therapeutic purposes. It was developed through the chemical modification of an earlier compound, A-443654. nih.gov A key objective of this modification was to improve the compound's pharmacokinetic properties, specifically its oral bioavailability. nih.gov This enhancement makes this compound a more versatile tool for in vivo studies in animal models, as it can be administered orally.

The discovery of this compound and other similar small molecules reflects a common strategy in drug discovery known as lead optimization. Researchers often start with a "hit" compound identified through screening and then systematically modify its chemical structure to improve its potency, selectivity, and drug-like properties. The development of this compound from A-443654 is a clear example of this iterative process, resulting in a more useful and effective research probe for studying the complexities of the Akt signaling pathway.

Properties

Molecular Formula

C22H23ClN4O

Molecular Weight

394.9

Origin of Product

United States

Molecular and Cellular Pharmacology of A 674563 Hydrochloride

Mechanism of Action and Target Engagement Profile

A-674563 functions primarily by targeting specific protein kinases, which are crucial enzymes in cell signaling. Its interaction with these targets is characterized by a specific binding mode and a distinct selectivity profile.

Specificity for Akt1 Isoform Inhibition

A-674563 is recognized as a potent inhibitor of the Akt1 kinase, also known as Protein Kinase B alpha (PKBα). selleckchem.com Research has determined its inhibitor constant (Kᵢ) against Akt1 to be 11 nM in cell-free assays. caymanchem.comselleckchem.commedchemexpress.comtargetmol.comglpbio.comselleck.co.jp The compound is one of the few inhibitors described with specificity for the AKT1 isoform. nih.gov However, it is noteworthy that comprehensive data directly comparing the selectivity of A-674563 against all three purified AKT isoforms (AKT1, AKT2, AKT3) is not extensively detailed in the available literature. nih.gov

Modulation of PKA and Cdk2 Activities

In addition to its primary target, Akt1, A-674563 also demonstrates inhibitory activity against Protein Kinase A (PKA) and Cyclin-dependent kinase 2 (Cdk2). caymanchem.comncats.iocellagentech.comsymansis.com Its potency against these kinases is significant, with reported half-maximal inhibitory concentration (IC₅₀) values of 16 nM for PKA and 46 nM for Cdk2. caymanchem.comncats.iotargetmol.comcellagentech.comsymansis.com This indicates a modest selectivity for Akt1 over PKA. selleckchem.com

ATP-Competitive and Reversible Binding Characteristics

The mechanism by which A-674563 inhibits its target kinases is through competitive and reversible binding at the adenosine (B11128) triphosphate (ATP) binding site. caymanchem.comtargetmol.comcogershop.comaacrjournals.org By occupying this pocket on the kinase domain, A-674563 prevents the natural substrate, ATP, from binding, thereby blocking the phosphorylation activity catalyzed by the kinase. selleckchem.comcogershop.com

Differential Selectivity against Diverse Kinase Families (CMGC, CAMK, TK)

A-674563 exhibits a high degree of selectivity for Akt1 when compared against a broad panel of kinases from different families. caymanchem.comtargetmol.com It is reported to be 10- to over 1,800-fold more selective for Akt1 than for other kinases within the CMGC (including CDK, MAPK, GSK, CLK), CAMK (Calcium/calmodulin-dependent protein kinase), and TK (Tyrosine Kinase) families. caymanchem.comtargetmol.com While it shows notable activity against PKA and Cdk2 (both in the CMGC family), its inhibitory action against many other kinases is substantially lower. aacrjournals.org

Downstream Signaling Pathway Modulation by A-674563 Hydrochloride

The inhibition of Akt by A-674563 leads to significant changes in the phosphorylation status of numerous downstream proteins, thereby modulating critical cellular processes.

Inhibition of Akt Substrate Phosphorylation (e.g., GSK3, MDM2, TSC2, mTOR, FOXO3, S6 protein)

A-674563 effectively blocks the phosphorylation of multiple well-known Akt substrates. cellagentech.comaacrjournals.org By inhibiting Akt's kinase activity, A-674563 prevents the transfer of phosphate (B84403) groups to these downstream targets. selleckchem.com Studies have demonstrated that treatment with A-674563 leads to a dose-dependent decrease in the phosphorylation of Glycogen Synthase Kinase 3 (GSK3α/β), Mouse double minute 2 homolog (MDM2), Tuberous Sclerosis Complex 2 (TSC2), mammalian Target of Rapamycin (B549165) (mTOR), Forkhead box protein O3 (FOXO3), and ribosomal protein S6. medchemexpress.comtargetmol.comcellagentech.comaacrjournals.orgmedchemexpress.com This disruption of the Akt signaling cascade is a primary consequence of the compound's mechanism of action. cellagentech.com However, the effects on substrate phosphorylation can be cell-context dependent, as one study in A427 lung cancer cells noted that A-674563 decreased phosphorylation of some substrates like FOXO1, but had no effect on GSK3β phosphorylation. nih.gov

This compound is a potent and selective inhibitor of the serine/threonine kinase Akt (also known as protein kinase B or PKB). cellagentech.commedchemexpress.com It functions as an ATP-competitive and reversible inhibitor, primarily targeting the Akt1 isoform with a high degree of selectivity over many other kinases. targetmol.com This targeted inhibition disrupts the crucial PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various forms of cancer and plays a central role in cell growth, proliferation, survival, and metabolism. plos.orgbio-connect.nlnih.gov

Impact on PI3K/Akt/mTOR Pathway Axis in Research Models

A-674563 effectively blocks the activity of Akt, thereby preventing the phosphorylation of its downstream targets. selleckchem.com In various research models, including soft tissue sarcoma (STS) and non-small cell lung cancer (NSCLC) cells, treatment with A-674563 leads to a significant reduction in the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway. cellagentech.complos.orgaacrjournals.org These include Glycogen Synthase Kinase 3 (GSK3), Murine Double Minute 2 (MDM2), Tuberous Sclerosis Complex 2 (TSC2), and the mammalian target of rapamycin (mTOR) itself. cellagentech.comaacrjournals.orgmedchemexpress.com

Interestingly, while A-674563 inhibits the function of Akt, it can paradoxically lead to an increase in the phosphorylation of Akt at its activating sites, Serine 473 and Threonine 308, in some cell lines. plos.orgaacrjournals.org This phenomenon is thought to be a result of a feedback mechanism within the PI3K/Akt pathway. plos.org Despite this, the compound effectively halts the downstream signaling cascade, demonstrating its efficacy in disrupting this critical cellular pathway. selleckchem.comaacrjournals.org

Cellular Responses Elicited by this compound

The inhibition of the PI3K/Akt/mTOR pathway by A-674563 triggers a cascade of cellular events that ultimately impact cell fate. These responses have been observed across various cancer cell lines in preclinical studies.

Cell Proliferation Inhibition in in vitro Cellular Systems

A-674563 has demonstrated significant anti-proliferative effects in a variety of cancer cell lines. It effectively slows the proliferation of tumor cells with a reported EC50 of 0.4 μM. medchemexpress.comselleckchem.commedchemexpress.com In studies involving soft tissue sarcoma (STS) cell lines, A-674563 showed inhibitory effects with IC50 values at 48 hours ranging from 0.22 μM to 0.35 μM. medchemexpress.commedchemexpress.com Similarly, it has been shown to be anti-proliferative and cytotoxic to human melanoma cells and acute myeloid leukemia (AML) cells. medchemexpress.commedchemexpress.comnih.gov

Table 1: Inhibitory Concentrations of A-674563 in Various Cell Lines

Cell Line Type IC50 / EC50 Value Reference
General Tumor Cells EC50: 0.4 µM medchemexpress.comselleckchem.commedchemexpress.com
Soft Tissue Sarcoma (SW684) IC50: 0.22 µM medchemexpress.commedchemexpress.com
Soft Tissue Sarcoma (SKLMS1) IC50: 0.35 µM medchemexpress.commedchemexpress.com
FLT3-ITD mutant BaF3 cells GI50: 0.088 µM oncotarget.com
FLT3-D835Y mutant BaF3 cells GI50: 0.045 µM oncotarget.com
MOLM13 (FLT3-ITD-positive) GI50: 0.06 µM oncotarget.com
MV4-11 (FLT3-ITD-positive) GI50: 0.075 µM oncotarget.com
MOLM14 (FLT3-ITD-positive) GI50: 0.18 µM oncotarget.com

Induction of Cell Cycle Arrest (e.g., G2 Phase)

A notable cellular response to A-674563 is the induction of cell cycle arrest. In soft tissue sarcoma (STS) cells, treatment with A-674563 leads to arrest in the G2 phase of the cell cycle. cellagentech.comselleckchem.commedchemexpress.com However, in certain non-small cell lung cancer (NSCLC) cell lines, A-674563 treatment resulted in a decrease in the G0/G1 phase and a significant increase in the S phase, indicating a different point of cell cycle interruption. nih.gov In FLT3-ITD positive acute myeloid leukemia (AML) cells, the compound caused cell cycle arrest in the G0/G1 phase, while in FLT3 wild-type cells, it induced an S phase block. oncotarget.com This suggests that the specific effect on the cell cycle can be context-dependent.

Promotion of Apoptosis through Caspase Activation

A-674563 is a potent inducer of apoptosis, or programmed cell death, in various cancer cell models. cellagentech.comselleckchem.commedchemexpress.com This process is mediated through the activation of caspases, which are key executioners of the apoptotic pathway. nih.govnih.gov Studies have shown that A-674563 activates caspase-3 and caspase-9 in acute myeloid leukemia (AML) cells. medchemexpress.comnih.govncats.io The cytotoxic effects of A-674563 can be significantly reduced by pre-treatment with caspase inhibitors, confirming the caspase-dependent nature of the induced apoptosis. nih.gov

Alterations in Gene Expression Profiles (e.g., GADD45A upregulation)

Treatment with A-674563 has been shown to alter the expression of genes involved in cell cycle control and DNA damage response. A key finding is the upregulation of Growth Arrest and DNA Damage-inducible 45 alpha (GADD45A) expression in soft tissue sarcoma (STS) cells following A-674563 treatment. medchemexpress.commedchemexpress.comnih.gov This upregulation occurs independently of the tumor suppressor protein p53, which is a known regulator of GADD45A. medchemexpress.commedchemexpress.comnih.gov GADD45A itself is implicated in cell cycle regulation and can contribute to G2/M arrest. dovepress.com The induction of GADD45A is a significant molecular response to Akt inhibition by A-674563. nih.gov

Akt-Dependent and Akt-Independent Cellular Mechanisms

The anti-cancer effects of A-674563 are mediated through both Akt-dependent and Akt-independent mechanisms. The primary Akt-dependent mechanism involves the direct inhibition of the PI3K/Akt/mTOR pathway, leading to the previously described effects on cell proliferation, cell cycle, and apoptosis. nih.gov However, research has revealed that A-674563 also exerts effects that are not solely reliant on Akt inhibition. For instance, in melanoma cells, restoring the activation of the Akt-S6K1 pathway only partially rescued the cells from A-674563-induced cytotoxicity. nih.gov This suggests the involvement of other pathways.

Preclinical Efficacy Investigations of A 674563 Hydrochloride in Disease Models

In Vitro Studies in Various Cellular Systems

Efficacy in Neoplastic Cell Lines (e.g., Melanoma, Soft Tissue Sarcoma, Prostate Cancer, Non-Small Cell Lung Cancer, Acute Myeloid Leukemia, Neuroblastoma)

A-674563 hydrochloride has demonstrated notable anti-proliferative and cytotoxic effects across a range of cancer cell lines in laboratory settings. In cultured human melanoma cells, treatment with A-674563 at concentrations between 10 and 1000 nM resulted in anti-proliferative and cytotoxic activity. nih.gov The compound was observed to induce apoptotic cell death, a process that could be inhibited by caspase inhibitors, suggesting a mechanism of action involving the caspase cascade. nih.gov The inhibitory effects on melanoma cells appear to be mediated through both Akt-dependent and -independent pathways. nih.gov

Studies on soft tissue sarcoma (STS) cell lines have also revealed the potent effects of A-674563. The compound demonstrated inhibitory activity against all tested STS cell lines, with IC50 values at 48 hours ranging from 0.22 µM in SW684 cells to 0.35 µM in SKLMS1 cells. nih.gov In these cells, A-674563 was found to induce G2 cell cycle arrest and apoptosis. nih.gov Furthermore, at a concentration of 1 µM for 12 hours, it upregulated the expression of GADD45A, a protein involved in cell cycle control, in a manner independent of p53. nih.gov

In the context of prostate cancer, while detailed in vitro efficacy data is part of broader studies, the compound's activity is significant enough to warrant in vivo investigations. In non-small cell lung cancer (NSCLC), A-674563 has been shown to be more effective at reducing cell survival compared to the pan-AKT inhibitor MK-2206 in six different NSCLC cell lines. medchemexpress.comnih.gov This enhanced efficacy is partly attributed to its inhibitory action on cyclin-dependent kinase 2 (CDK2) in addition to its primary target, AKT1. selleckchem.com For instance, in A549 and A427 NSCLC cell lines, A-674563 treatment led to a decrease in phosphorylated CDK2 levels. selleckchem.com

Investigations in hematological malignancies have shown that A-674563 is cytotoxic and anti-proliferative in U937 and acute myeloid leukemia (AML) progenitor cells. nih.gov The mechanism in these cells involves the activation of caspase-3 and caspase-9, leading to apoptosis. nih.gov

More recent research has explored the impact of A-674563 on neuroblastoma cells. In BE(2)-C and LA-N-1 neuroblastoma cell lines, the IC50 values for A-674563 were determined to be 0.4 µM and 0.25 µM, respectively. acs.org Interestingly, the pan-AKT inhibitor perifosine (B1684339) was found to be more effective at reducing MYCN protein expression in these cell lines compared to the selective AKT1 inhibition by A-674563. acs.org However, A-674563 did sensitize these neuroblastoma cell lines to the chemotherapeutic agent vincristine. acs.org

Cell Line TypeSpecific Cell Line(s)Observed EffectsIC50 / Effective Concentration
MelanomaCultured human melanoma cellsAnti-proliferative, cytotoxic, induces apoptosis10-1000 nM
Soft Tissue SarcomaSW684, SKLMS1, and othersInhibitory, induces G2 cell cycle arrest and apoptosis0.22 µM (SW684) to 0.35 µM (SKLMS1)
Non-Small Cell Lung CancerA549, A427, NCI-H23, NCI-H358, NCI-H1975, NCI-H1650Reduces cell survival (more effective than MK-2206), alters cell cycle progressionNot specified
Acute Myeloid LeukemiaAML progenitor cells, U937Cytotoxic, anti-proliferative, activates caspase-3/9 and apoptosisNot specified
NeuroblastomaBE(2)-C, LA-N-1Growth inhibition, sensitization to vincristine0.4 µM (BE(2)-C), 0.25 µM (LA-N-1)

Investigations in Non-Malignant Cell Types (e.g., Chondrocytes)

Beyond its effects on cancerous cells, A-674563 has been investigated for its potential role in modulating the characteristics of non-malignant cell types, specifically chondrocytes. In a screening of 5822 compounds, A-674563 was identified as a substance that enhances the transcription of several key chondrocyte marker genes in mouse primary chondrocytes, including Col2a1, Acan, and Col11a2. nih.gov This is significant because chondrocytes can lose their defining characteristics when expanded in monolayer culture, a limitation in therapeutic applications like autologous chondrocyte implantation. nih.gov

The underlying mechanism of A-674563's effect on chondrocytes appears to be the inhibition of the degradation of Sox9, a crucial transcription factor for chondrogenesis. nih.gov Further experiments revealed that Sox9 is degraded via the ubiquitin-proteasome pathway, and A-674563 inhibits this process, leading to an accumulation of Sox9 protein. nih.gov Transcriptome analysis through RNA sequencing indicated that A-674563 increases the expression of the gene encoding ubiquitin-specific peptidase 29 (Usp29), which is known to deubiquitinate proteins. nih.gov These findings suggest that A-674563 could be a valuable component of culture conditions aimed at expanding chondrocytes while preserving their essential characteristics. nih.gov

In Vivo Efficacy in Preclinical Animal Models

Xenograft Models of Malignancy (e.g., Prostate Cancer, Melanoma, Fibrosarcoma, U937)

The in vivo anti-tumor activity of this compound has been evaluated in several preclinical xenograft models. In a PC-3 prostate cancer xenograft model, A-674563 administered as a monotherapy did not demonstrate significant activity. acs.org However, when used in combination with paclitaxel (B517696), the therapeutic efficacy was significantly improved. acs.orgnih.gov

In a melanoma xenograft model using A375 cells, A-674563 demonstrated potent inhibition of tumor growth. nih.gov Similarly, in a U937 xenograft model, administration of A-674563 led to the inhibition of in vivo tumor growth and improved the survival of the mice. nih.gov For soft tissue sarcomas, specifically fibrosarcoma, in vivo studies have also been conducted. nih.gov

Effects on Tumor Growth Kinetics and Volume Reduction

In a fibrosarcoma xenograft model, mice treated with A-674563 exhibited slower tumor growth, and by the end of the study, there was a significant difference in tumor volume compared to the control group, with over a 50% decrease observed in the treated mice. selleckchem.comnih.gov These anti-tumor effects were achieved without significant weight loss in the animals, suggesting a favorable tolerability profile within the tested parameters. nih.gov

Molecular and Histopathological Endpoints in Animal Studies (e.g., PCNA, TUNEL, GADD45α)

To elucidate the mechanisms underlying the in vivo anti-tumor effects of A-674563, tumors from treated animals have been analyzed for various molecular and histopathological markers. In a fibrosarcoma model, tumors from mice treated with A-674563 showed increased expression levels of GADD45α. nih.gov GADD45α is a protein known to be involved in the regulation of the cell cycle and the induction of apoptosis. nih.gov

Furthermore, a decrease in the levels of Proliferating Cell Nuclear Antigen (PCNA), a nuclear marker for proliferation, was observed in the tumors of A-674563-treated animals. nih.gov This indicates that the compound effectively reduces the rate of cancer cell proliferation in vivo. nih.gov

To assess the extent of apoptosis, Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays were performed on tumor specimens. nih.gov The results showed an increase in TUNEL staining in the A-674563-treated tumors, confirming that the compound induces apoptotic cell death in the in vivo setting. nih.gov

Molecular/Histopathological EndpointEffect Observed in A-674563 Treated TumorsIndication
GADD45αIncreased expressionCell cycle regulation and apoptosis induction
PCNA (Proliferating Cell Nuclear Antigen)Decreased levelsReduced cell proliferation
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling)Increased stainingInduction of apoptosis

Research into Combination Strategies with this compound

The therapeutic potential of this compound is being explored not only as a monotherapy but also as part of combination regimens. The aim is to enhance anti-tumor efficacy, overcome resistance, and target cancer cells through multiple mechanisms. Research has focused on combining this selective Akt1 inhibitor with established anti-neoplastic agents to achieve synergistic effects.

Synergistic Effects with Established Anti-Neoplastic Agents (e.g., Paclitaxel)

Preclinical studies have demonstrated that combining A-674563 with conventional chemotherapeutic drugs can lead to significantly improved anti-cancer activity compared to either agent alone. A notable example is the combination of A-674563 with paclitaxel, a widely used mitotic inhibitor.

In a xenograft model using PC-3 prostate cancer cells, A-674563 monotherapy did not produce significant anti-tumor activity. medchemexpress.com However, when administered in combination with paclitaxel, a markedly enhanced therapeutic effect was observed. medchemexpress.com This suggests a synergistic relationship where A-674563 sensitizes the cancer cells to the cytotoxic effects of paclitaxel. medchemexpress.comnih.gov The combination of an Akt inhibitor with paclitaxel has been shown in other studies to be an effective strategy in various cancer cell lines, leading to synergistic apoptosis. ascopubs.org

Table 1: Preclinical Efficacy of A-674563 in Combination with Paclitaxel

Treatment Group Disease Model Observed Outcome
A-674563 Monotherapy PC-3 Prostate Cancer Xenograft No significant anti-tumor activity observed. medchemexpress.com
Paclitaxel Monotherapy PC-3 Prostate Cancer Xenograft Standard anti-tumor activity.
A-674563 + Paclitaxel PC-3 Prostate Cancer Xenograft Significantly improved efficacy and tumor growth inhibition compared to monotherapy. medchemexpress.com

Rationale for Combination Approaches Based on Signaling Pathway Crosstalk

The rationale for combining A-674563 with other anti-neoplastic agents is rooted in the complex network of intracellular signaling pathways that govern cancer cell growth, proliferation, and survival. nih.gov The PI3K/Akt/mTOR pathway, which A-674563 inhibits, is a central hub in this network and is frequently hyperactivated in human cancers. nih.govnih.gov

By co-administering an Akt inhibitor like A-674563, this survival signal is blocked. This inhibition prevents the cancer cells from escaping the cytotoxic effects of the chemotherapy agent, thereby restoring or enhancing sensitivity to the treatment. nih.gov This strategy of dual pathway targeting—one targeting cell division (with paclitaxel) and the other targeting survival signals (with A-674563)—is a hypothesis-based approach to achieving synergistic cancer cell death. nih.gov

Furthermore, extensive crosstalk exists between the PI3K/Akt pathway and other critical cancer-related pathways, such as the RAS/MEK/ERK pathway. nih.gov Tumor cells often exhibit signaling redundancy, meaning that when one pathway is inhibited, another can be activated to compensate. nih.gov Therefore, combination therapies that simultaneously target different nodes within this interconnected signaling network can pre-emptively block these escape mechanisms, leading to a more durable and potent anti-tumor response. nih.gov The use of A-674563 in combination regimens is thus a rational strategy designed to exploit these intricate pathway interactions for therapeutic benefit.

Structure Activity Relationship Sar and Analogue Research of A 674563 Hydrochloride

Derivation and Structural Evolution from Precursor Compounds (e.g., A-443654)

A-674563 was developed from a precursor compound, A-443654, through a strategic chemical modification aimed at improving its pharmacokinetic properties. A-443654, a potent inhibitor of all three Akt isoforms, served as a foundational scaffold for the development of A-674563. nih.gov The key structural evolution involved the replacement of an indole (B1671886) moiety in A-443654 with a phenyl group to yield A-674563. nih.govselleckchem.com This specific modification was instrumental in conferring oral bioavailability to the resulting compound, a significant advancement for its potential as a research tool. nih.govselleckchem.com While A-443654 demonstrated high potency, its utility in certain research models was limited by its pharmacokinetic profile. selleckchem.com The development of A-674563 therefore represents a targeted effort to overcome this limitation through rational drug design. nih.gov

Specific Structural Modifications Influencing Bioactivity (e.g., replacement of indole with phenyl moiety)

The primary structural modification that distinguishes A-674563 from its precursor, A-443654, is the substitution of an indole ring with a phenyl moiety. nih.govselleckchem.com This change had a profound impact on the compound's bioactivity and pharmacokinetic properties. The introduction of the phenyl group resulted in a compound with improved oral bioavailability, making it more suitable for in vivo studies. selleckchem.comselleckchem.com

However, this structural alteration also led to a decrease in inhibitory potency compared to A-443654. selleckchem.com Research indicates that A-674563 is approximately 70-fold less active than its indole-containing counterpart, A-443654. selleckchem.comselleckchem.com This trade-off between oral bioavailability and potency is a common theme in drug discovery and highlights the delicate balance that must be achieved when modifying chemical structures. Despite its reduced potency, A-674563 remains a valuable research tool due to its ability to be administered orally. selleckchem.com

Impact of Chemical Structure on Kinase Selectivity and Potency in Research Settings

The chemical structure of A-674563 hydrochloride plays a crucial role in determining its potency and selectivity as a kinase inhibitor. It is recognized as a potent inhibitor of Akt1, with a reported Ki (inhibition constant) of 11 nM in cell-free assays. selleckchem.comapexbt.com While it is a potent Akt1 inhibitor, A-674563 also exhibits activity against other kinases. selleckchem.comaacrjournals.org

Notably, it shows modest potency against Protein Kinase A (PKA) with a Ki of 16 nM and Cyclin-dependent kinase 2 (CDK2) with a Ki of 46 nM. selleckchem.comselleckchem.com Its selectivity for Akt1 over Protein Kinase C (PKC) is greater than 30-fold. selleckchem.com However, compared to its precursor A-443654, A-674563 is somewhat less selective for Akt over PKA. selleckchem.comaacrjournals.org This broader kinase activity profile, particularly its off-target effect on CDK2, has been noted in research studies. nih.govnih.gov

The following table summarizes the inhibitory activity of A-674563 against a panel of kinases:

KinaseKi (nM)
Akt111
PKA16
CDK246
GSK-3β110
ERK2260

Data sourced from multiple research findings. selleckchem.comselleckchem.com

In cellular assays, A-674563 has been shown to slow the proliferation of tumor cells with an EC50 of 0.4 μM. selleckchem.comselleckchem.com It functions by blocking the phosphorylation of downstream targets of Akt in a dose-dependent manner, rather than inhibiting Akt phosphorylation itself. selleckchem.comselleckchem.com

Advanced Research Methodologies and Assays Utilizing A 674563 Hydrochloride

Biochemical Assays for Kinase Activity Assessment

Biochemical assays are fundamental in determining the potency and selectivity of kinase inhibitors like A-674563 hydrochloride. These assays measure the direct interaction between the inhibitor and its target enzyme in a controlled, cell-free environment. This compound has been identified as a potent Akt1 inhibitor with a Ki of 11 nM in cell-free assays. selleckchem.comlabshake.com It also shows modest potency against PKA (Ki of 16 nM) and is over 30-fold selective for Akt1 over PKC. selleckchem.comselleckchem.com

A common method to evaluate the inhibitory effect of A-674563 on Akt1 involves a cell-free kinase assay utilizing recombinant His-tagged Akt1 (His-Akt1) as the enzyme source and a biotinylated peptide derived from the Bad protein as the substrate. selleckchem.comselleckchem.com In this setup, the kinase reaction is typically conducted in a buffer containing magnesium chloride (MgCl2), ATP, and dithiothreitol (B142953) (DTT). selleckchem.comselleckchem.com The function of Akt1 is to catalyze the transfer of a phosphate (B84403) group from ATP to the Bad peptide substrate. bpsbioscience.com

The assay proceeds by incubating His-Akt1 and the biotinylated Bad peptide in the presence of varying concentrations of this compound. selleckchem.comselleckchem.com Following the reaction, the biotinylated Bad peptides are captured on streptavidin-coated plates. selleckchem.comselleckchem.com The amount of phosphorylation on the captured peptide, which is inversely proportional to the inhibitory activity of A-674563, is then quantified. selleckchem.comselleckchem.com

Table 1: Inhibitory Activity of A-674563 in Cell-Free Kinase Assays

The quantification of kinase activity in cell-free assays can be achieved through several detection methods, most notably radiometric and luminescence-based techniques.

Radiometric Assays: This method is a highly sensitive and direct way to measure kinase activity. The assay described above often incorporates a radiolabeled phosphate donor, specifically the gamma phosphate of ATP ([γ-³³P]ATP or [γ-³²P]ATP). selleckchem.comnih.gov During the kinase reaction, Akt1 transfers the radiolabeled phosphate onto the Bad peptide substrate. selleckchem.comnih.gov After immobilizing the substrate on phosphocellulose paper or streptavidin plates, the amount of incorporated radioactivity is measured using a scintillation counter or a phosphorimager. selleckchem.comnih.gov This provides a direct quantification of the enzyme's activity, which is reduced in the presence of an effective inhibitor like A-674563. selleckchem.comnih.gov

Luminescence-Based Assays: These assays offer a non-radioactive alternative for measuring kinase activity. bpsbioscience.com A common approach, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. bpsbioscience.com Another method measures the amount of ATP remaining after the reaction. bpsbioscience.com In this format, a luciferase enzyme is used to generate a light signal from the remaining ATP. bpsbioscience.com A potent kinase inhibitor like A-674563 would lead to less ATP consumption, resulting in a stronger luminescent signal, which is inversely correlated with kinase activity. bpsbioscience.com

Cell-Based Phenotypic Assays

While biochemical assays confirm direct enzyme inhibition, cell-based phenotypic assays are essential to understand the effects of a compound on complex cellular processes in a more physiologically relevant context.

These assays are used to determine the effect of A-674563 on the growth and survival of cancer cells. Research has shown that A-674563 slows the proliferation of various tumor cells, with a reported EC50 of 0.4 μM. selleckchem.comselleckchem.com

Alamar Blue Assay: This is a widely used assay to measure cell viability and proliferation. thermofisher.com The active ingredient, resazurin, is a non-toxic, cell-permeable blue dye that is reduced by metabolically active cells to the fluorescent pink compound, resorufin. thermofisher.comnih.govthermofisher.com The intensity of the fluorescence is proportional to the number of viable cells. thermofisher.com This assay has been utilized to determine the anti-proliferative effects of A-674563 on cell lines such as MiaPaCa-2 pancreatic cancer cells. selleckchem.com

Cell Counting Kit-8 (CCK-8) Assay: The CCK-8 assay is another robust method for assessing cell viability. uva.es It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. uva.es The amount of formazan generated is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. uva.es Both Alamar Blue and CCK-8 offer high sensitivity and are suitable for high-throughput screening. uva.es

Table 2: Anti-proliferative Activity of A-674563 in Human Cancer Cell Lines

Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. auctoresonline.org By staining cells with a fluorescent dye that binds to DNA, the DNA content of individual cells can be measured as they pass through a laser beam. auctoresonline.org This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have demonstrated that A-674563 induces cell cycle arrest, particularly in the G2 phase, in soft tissue sarcoma (STS) cells. medchemexpress.comcancer-research-network.comselleckchem.com

In a study on non-small-cell lung cancer (NSCLC) cell lines, BrdU (Bromodeoxyuridine) flow cytometry was performed after 24 hours of treatment with A-674563. nih.gov The results showed that in several cell lines, the compound significantly decreased the proportion of cells in the G0/G1 phase while increasing the proportion in the S phase, indicating an alteration in cell cycle progression. nih.gov

Table 3: Effect of A-674563 on Cell Cycle Distribution in A549 NSCLC Cells

A-674563 has been shown to induce apoptosis, or programmed cell death, in various cancer cells. medchemexpress.comcancer-research-network.com Several methods are used to detect and quantify this process.

Caspase Activation Assays: Caspases are a family of proteases that are key mediators of apoptosis. nih.gov The activation of specific caspases, such as caspase-3 and caspase-9, is a hallmark of the apoptotic process. Studies show that A-674563 treatment leads to the activation of caspase-3 and caspase-9 in acute myeloid leukemia (AML) cells. medchemexpress.comnih.gov This activation can be detected using various methods, including western blotting with antibodies specific to the cleaved, active forms of the caspases, or by using fluorogenic or colorimetric substrates that are cleaved by active caspases. nih.gov

TUNEL Staining: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades. nih.govmdpi.com The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl termini of DNA breaks with labeled dUTP. mdpi.com These labeled breaks can then be visualized by fluorescence or light microscopy. rndsystems.com Increased TUNEL staining has been observed in tumor specimens from models treated with A-674563, indicating an increase in apoptosis. medchemexpress.com

Molecular and Proteomic Analysis Techniques

The elucidation of the mechanism of action of this compound and its effects on cellular pathways relies on a variety of sophisticated molecular and proteomic analysis techniques. These methods allow researchers to observe the direct and indirect consequences of Akt1 inhibition, providing a detailed picture of the compound's biological activity.

Western Blotting for Phosphorylation Status of Downstream Targets

Western blotting is a fundamental technique used to assess the impact of A-674563 on the phosphorylation state of proteins downstream of Akt. This method provides a semi-quantitative measure of protein activation or inactivation. Studies have shown that while A-674563 does not inhibit the phosphorylation of Akt itself, and in some cases may even lead to a reactive increase in phosphorylated Akt levels, it effectively blocks the phosphorylation of its downstream targets. nih.govselleckchem.comaacrjournals.org

In various cancer cell lines, treatment with A-674563 leads to a dose-dependent decrease in the phosphorylation of several key Akt substrates. selleckchem.comaacrjournals.org These include:

GSK3α/β (Glycogen Synthase Kinase 3α/β): A-674563 has been shown to significantly decrease the phosphorylation of GSK3 in soft tissue sarcoma (STS) and other cancer cells. aacrjournals.orgmedchemexpress.cominvivochem.com

MDM2 (Murine Double Minute 2): A notable reduction in MDM2 phosphorylation is observed in STS cells following treatment with the compound. medchemexpress.cominvivochem.com

TSC2 (Tuberous Sclerosis Complex 2): Inhibition of Akt by A-674563 results in decreased phosphorylation of TSC2. aacrjournals.org

mTOR (mammalian Target of Rapamycin) and S6 Ribosomal Protein: The phosphorylation of mTOR and the downstream ribosomal protein S6 are also diminished upon treatment with A-674563, indicating a blockade of the Akt/mTOR signaling pathway. aacrjournals.org

Interestingly, the effect of A-674563 on some downstream effectors can be cell-line dependent. For instance, in studies with non-small cell lung cancer (NSCLC) cells, the impact on the phosphorylation of PRAS40, AS160, and MDM2 varied between different cell lines, potentially reflecting compensatory mechanisms or the influence of other signaling pathways. nih.gov

Downstream TargetEffect of A-674563 TreatmentCell Line/ModelReference
GSK3α/βDecreased PhosphorylationMiaPaCa-2, STS cells aacrjournals.orgmedchemexpress.com
MDM2Decreased PhosphorylationSTS cells medchemexpress.com
TSC2Decreased PhosphorylationMiaPaCa-2 cells aacrjournals.org
mTORDecreased PhosphorylationMiaPaCa-2 cells aacrjournals.org
S6 Ribosomal ProteinDecreased PhosphorylationMiaPaCa-2 cells aacrjournals.org
PRAS40Variable (Decreased or Increased)A549, A427 (NSCLC) nih.gov
AS160Variable (Decreased or Increased)A549, A427 (NSCLC) nih.gov

Gene Expression Analysis (e.g., RT-PCR, Transcriptome Analysis)

To understand how the inhibition of Akt signaling by A-674563 translates into changes at the genetic level, researchers employ gene expression analysis techniques. Quantitative real-time polymerase chain reaction (qRT-PCR) is a targeted approach to measure the expression levels of specific genes of interest.

One significant finding from such analyses is the upregulation of the GADD45A (Growth Arrest and DNA Damage-inducible alpha) gene in soft tissue sarcoma cells treated with A-674563. medchemexpress.commedchemexpress.com This upregulation occurs independently of p53, a common regulator of GADD45A, suggesting that Akt1 inhibition by A-674563 can induce this stress-response gene through alternative pathways. medchemexpress.com

In other studies, qRT-PCR has been utilized to quantify the expression of different Akt isoforms (Akt1, Akt2, and Akt3) in various cell lines to correlate inhibitor sensitivity with isoform expression levels. nih.gov While broader transcriptome analyses using techniques like RNA sequencing have not been extensively detailed in the context of A-674563 in the available literature, these methods hold the potential to provide a more comprehensive, unbiased view of the global gene expression changes induced by the compound.

GeneTechniqueEffect of A-674563 TreatmentCell LineReference
GADD45ART-PCRUpregulated ExpressionSTS cells medchemexpress.commedchemexpress.com
Akt1, Akt2, Akt3qRT-PCRQuantification of basal expressionNSCLC cell lines nih.gov

Immunofluorescence and Immunohistochemistry for Target Modulation

Immunofluorescence (IF) and immunohistochemistry (IHC) are powerful imaging techniques that allow for the visualization of protein expression and localization within cells and tissues, respectively. These methods are crucial for confirming the in situ effects of A-674563 on its targets and downstream cellular processes.

In preclinical studies, IHC has been used on tumor sections from xenograft models to assess the in vivo efficacy of A-674563. For instance, tumors from mice treated with A-674563 showed decreased levels of PCNA (Proliferating Cell Nuclear Antigen), a marker for cell proliferation. medchemexpress.com This provides visual evidence that the compound inhibits tumor cell growth in a living organism.

Furthermore, these techniques can be used to monitor apoptosis. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation characteristic of apoptosis, has shown increased staining in tumor specimens from A-674563-treated mice, indicating an induction of programmed cell death. medchemexpress.com

Immunofluorescence can also be used to track changes in the subcellular localization of proteins. For example, the transcription factor FOXO3A, which is a direct substrate of Akt, is retained in the cytoplasm when phosphorylated by active Akt. Inhibition of Akt by compounds like A-674563 would be expected to lead to the dephosphorylation and subsequent nuclear translocation of FOXO3A, where it can activate the expression of genes involved in cell cycle arrest and apoptosis. aacrjournals.org

In Vivo Experimental Design and Endpoint Analysis in Animal Models

To evaluate the therapeutic potential of this compound in a physiological context, researchers utilize animal models, most commonly mouse xenograft models of human cancer. These studies are critical for assessing the compound's efficacy and for performing molecular analyses on tumor tissues.

Establishment and Monitoring of Xenograft Tumors

The establishment of xenograft tumors typically involves the subcutaneous inoculation of human cancer cells into immunocompromised mice, such as SCID (Severe Combined Immunodeficient) or nude mice. aacrjournals.orgmedchemexpress.com A variety of cancer cell lines have been used in studies with A-674563, including:

PC-3 (prostate cancer) aacrjournals.orgmedchemexpress.comcaymanchem.com

MiaPaCa-2 (pancreatic cancer) aacrjournals.orgmedchemexpress.com

A375 (melanoma) medchemexpress.com

U937 (histiocytic lymphoma) medchemexpress.com

Cells are often suspended in a solution containing Matrigel, a basement membrane matrix that supports initial tumor cell growth and vascularization. medchemexpress.com Once tumors reach a palpable or predetermined size, the mice are randomized into treatment and control groups. aacrjournals.org

Tumor growth is monitored regularly, typically twice a week, by measuring the tumor dimensions with digital calipers. aacrjournals.org The tumor volume is then estimated using a standard formula (e.g., V = L × W² / 2, where L is the length and W is the width). aacrjournals.org This allows for the quantitative assessment of the anti-tumor activity of A-674563 over the course of the study. selleckchem.com

Collection and Processing of Biological Samples for Molecular Analysis

Tumor Tissue: Tumors are excised from the animals. A portion of the tumor may be flash-frozen in liquid nitrogen and stored at -80°C for later analysis of protein and RNA, such as Western blotting or RT-PCR. researchgate.net Another portion is typically fixed in formalin and embedded in paraffin (B1166041) for histological and immunohistochemical analysis, allowing for the examination of tissue architecture and the in situ expression of protein markers like PCNA or the assessment of apoptosis via TUNEL staining. medchemexpress.comresearchgate.net

Blood/Plasma: Blood samples can be collected to assess the pharmacokinetic profile of A-674563 or to measure biomarkers. researchgate.net For instance, in studies investigating the metabolic effects of Akt inhibition, plasma insulin (B600854) levels were measured following a glucose challenge. medchemexpress.com

The analysis of these biological samples provides crucial insights into how A-674563 modulates its target pathways in the complex environment of a living organism, bridging the gap between in vitro findings and potential clinical application.

Broader Biological and Translational Research Implications of A 674563 Hydrochloride

Role in Unraveling Isoform-Specific Functions of Akt (Akt1, Akt2, Akt3)

The three isoforms of Akt—Akt1, Akt2, and Akt3—share a high degree of homology but play distinct, sometimes opposing, roles in cellular processes. nih.gov A-674563 hydrochloride has been instrumental in distinguishing these specific functions, primarily due to its high selectivity for Akt1. selleckchem.com

Research in non-small cell lung cancer (NSCLC) has highlighted the differential roles of Akt isoforms, where the loss of Akt1 inhibits tumorigenesis, while the loss of Akt2 can enhance it. nih.govnih.gov In this context, the use of an Akt1-selective inhibitor like A-674563 allows for the specific interrogation of Akt1-driven pathways without the confounding effects of inhibiting Akt2 and Akt3. Studies comparing A-674563 to pan-Akt inhibitors, such as MK-2206, have shown that the selective inhibition of Akt1 by A-674563 was more effective at reducing NSCLC cell survival. nih.govnih.gov

Furthermore, investigations have revealed that A-674563 can have varied effects on the phosphorylation of downstream targets that may be preferentially regulated by different Akt isoforms. For instance, in certain cell models, A-674563 treatment led to decreased phosphorylation of p-AS160 and p-MDM2, which are considered potential Akt2-specific targets. nih.gov This demonstrates the compound's value in dissecting the specific downstream consequences of inhibiting individual Akt family members, providing a clearer picture of their unique contributions to cell signaling. nih.gov

Target KinaseInhibition Constant (Ki)Selectivity vs. Akt1
Akt111 nMN/A
PKA16 nM~1.5-fold
CDK246 nM~4.2-fold
GSK-3β110 nM10-fold
ERK2260 nM~23.6-fold
PKC>30-fold less potent>30-fold

Data compiled from Selleck Chemicals and TargetMol. selleckchem.comtargetmol.com

Exploration of Compound Effects on Other Signaling Pathways

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Research has indicated a potential link between Akt signaling and NF-κB activation. Studies involving A-674563 in NSCLC cell lines demonstrated that the expression of phosphorylated NF-κB was differentially impacted by the inhibitor, suggesting that Akt1 inhibition can modulate NF-κB signaling in a context-dependent manner. nih.gov While detailed mechanistic studies specifically using A-674563 to probe this crosstalk are limited, its inclusion in NF-κB-focused compound libraries by commercial suppliers underscores its utility as a tool for investigating the intersection of these two pathways. selleckchem.comselleckchem.com

While no direct studies have been published investigating the effects of A-674563 on the Wnt/β-catenin pathway, the established biochemical relationship between Akt and this cascade allows for informed hypotheses. The Wnt pathway is centrally regulated by the "destruction complex," which includes Glycogen Synthase Kinase 3 Beta (GSK-3β). mdpi.com This complex targets β-catenin for degradation, keeping the pathway inactive in the absence of a Wnt signal. mdpi.com

Akt is a known negative regulator of GSK-3β, phosphorylating it at serine 9 and thereby inhibiting its activity. drugbank.com By inhibiting Akt1, A-674563 is expected to reduce this inhibitory phosphorylation on GSK-3β. This would, in turn, increase the activity of the destruction complex, leading to enhanced degradation of β-catenin and a subsequent downregulation of Wnt pathway signaling. biorxiv.org Therefore, A-674563 serves as a valuable pharmacological tool to explore this specific node of crosstalk between the PI3K/Akt and Wnt/β-catenin signaling axes. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Kinase selectivity profiling has shown that A-674563 has some inhibitory activity against components of the MAPK pathway, such as ERK2 (Extracellular signal-regulated kinase 2). selleckchem.comaacrjournals.org However, its potency against ERK2 (Ki = 260 nM) is substantially lower than its potency against its primary target, Akt1 (Ki = 11 nM). selleckchem.com This greater than 20-fold selectivity highlights the specificity of the compound, but also indicates a potential for off-target effects on the MAPK pathway at higher concentrations. This information is critical for researchers to consider when designing experiments and interpreting results, ensuring that observed phenotypes are correctly attributed to the inhibition of Akt1.

Investigation of this compound in Non-Oncological Contexts (e.g., Cartilage Biology)

A significant application of A-674563 outside of cancer research has been in the field of cartilage biology. Articular cartilage has limited self-repair capabilities, and expanding chondrocytes (cartilage cells) in culture for therapeutic purposes often leads to a loss of their specialized characteristics. nih.gov

In a screen of 5,822 compounds, A-674563 was identified for its ability to maintain and enhance the chondrocytic phenotype in cultured mouse primary chondrocytes. nih.gov The study found that treatment with A-674563 enhanced the transcription of key chondrocyte marker genes. probechem.comnih.gov

Further investigation into its mechanism revealed that A-674563 inhibits the degradation of the transcription factor Sox9, a master regulator of chondrocyte differentiation and function. nih.govnih.govjci.org Experiments showed that Sox9 is normally degraded via the ubiquitin-proteasome pathway, and A-674563 blocks this process, leading to an accumulation of Sox9 protein. nih.gov Transcriptome analysis suggested this may occur through the increased expression of ubiquitin-specific peptidase 29. nih.gov This discovery positions A-674563 as a key tool for developing improved methods for chondrocyte expansion in regenerative medicine.

Chondrocyte Marker GeneFunctionEffect of A-674563
Col2a1Encodes Type II collagen, the main structural protein in cartilage.Enhanced transcription
AcanEncodes Aggrecan, a major proteoglycan responsible for cartilage's compressive resistance.Enhanced transcription
Col11a2Encodes Type XI collagen, which regulates the size of Type II collagen fibrils.Enhanced transcription

Data from Kobayashi et al., Biochem Biophys Res Commun (2018). nih.gov

Application of this compound as a Pharmacological Tool in Pathway Elucidation

The collective research on this compound firmly establishes its role as a valuable pharmacological tool for dissecting cellular signaling pathways. Its primary utility comes from its potent and selective inhibition of Akt1, which allows researchers to delineate the specific functions of this isoform relative to Akt2 and Akt3. nih.gov

Its application in cartilage biology research exemplifies its use as a chemical probe to discover novel regulatory mechanisms, in this case, the regulation of Sox9 stability. nih.gov By providing a method to acutely and reversibly inhibit Akt1, A-674563 enables the study of dynamic cellular processes and the immediate downstream effects of pathway inhibition, which can be difficult to achieve with genetic methods alone. The well-characterized selectivity profile, including known off-target activities at higher concentrations, allows for rigorous experimental design and interpretation, solidifying the status of A-674563 as a precise tool for pathway elucidation. selleckchem.comaacrjournals.org

Future Research Directions and Unexplored Avenues for A 674563 Hydrochloride

Investigation of Novel Molecular Targets and Off-Target Effects Beyond Known Kinases

A-674563 was initially developed as a potent, ATP-competitive inhibitor of Akt1. However, subsequent research has revealed a more complex polypharmacological profile, indicating that it interacts with multiple kinases. This promiscuity, particularly its off-target effects, is a critical area for future investigation as it may contribute to both its efficacy and potential liabilities.

Beyond Akt1 and CDK2, A-674563 has been shown to inhibit a panel of other kinases to varying degrees, including PKA, FLT3, GSK-3β, ERK2, PKCδ, RSK2, and DYRK1B. A deeper investigation into these off-target interactions is warranted. Understanding the functional consequences of inhibiting these additional kinases could reveal new therapeutic applications or explain unexpected cellular responses.

Future research could employ advanced techniques like Transcription Factor Activity Profiling (TFAP). This method generates characteristic signatures for perturbations of various biological processes and can be used to assess both on-target activity and off-target effects on other kinases and non-kinase effectors. Such an approach would provide a systems-level view of the cellular impact of A-674563, potentially uncovering novel molecular targets and pathways that are modulated by the compound.

Table 1: Known Kinase Targets of A-674563

Target KinaseReported IC50/Ki ValueReference
Akt111 nM (Ki)
PKA16 nM (IC50)
CDK246 nM (IC50)
FLT32.1 µM (IC50)

Elucidation of Resistance Mechanisms in Preclinical Models of Disease

Understanding the mechanisms by which cancer cells develop resistance to A-674563 is crucial for its potential clinical translation. Future studies should focus on identifying the genetic and molecular drivers of both intrinsic and acquired resistance.

One potential mechanism of resistance relates to the genetic background of the tumor. For instance, in some NSCLC cell lines, mutations in the tumor suppressor p53 have been associated with reduced sensitivity to A-674563, suggesting that cells with p53 mutations may be less dependent on AKT signaling for survival. Conversely, the compound's off-target activity on CDK2 appears to overcome potential resistance to pan-Akt inhibitors in NSCLC cells with mutations in the Stk11 gene, which encodes the tumor suppressor LKB1. A systematic evaluation of how different tumor suppressor and oncogene mutations affect sensitivity to A-674563 is needed.

Another avenue of investigation is the reactivation of signaling pathways. A common resistance mechanism to inhibitors of the PI3K/AKT/mTOR pathway involves the loss of negative feedback loops, which can lead to the reactivation of the pathway through other receptor tyrosine kinases (RTKs). Research should explore whether long-term exposure to A-674563 induces similar feedback mechanisms and whether combination therapies could prevent or overcome this resistance. Studies in neuroblastoma models suggest that isoform-specific inhibitors like A-674563 might be more susceptible to resistance compared to pan-AKT inhibitors, highlighting the need to investigate compensatory signaling by other Akt isoforms (Akt2/3).

Exploration of Differential Efficacy Across Diverse Genetic Subtypes in Preclinical Studies

Preclinical data strongly suggest that the efficacy of A-674563 is highly dependent on the genetic context of the cancer. A key future direction is to systematically map these genetic determinants of sensitivity, which could lead to the identification of predictive biomarkers.

In NSCLC, A-674563 has demonstrated greater potency than the pan-AKT inhibitor MK-2206, particularly in cell lines harboring K-ras or Stk11 mutations. In contrast, a study on prostate cancer cell lines with different genetic alterations in the PI3K/AKT pathway showed varied sensitivity. The LNCaP-95 cell line was significantly more sensitive to A-674563 than its parental (LNCaP) or sibling (LNCaP-abl) lines. Interestingly, in soft tissue sarcoma models, the efficacy of A-674563 was found to be independent of the p53 mutational status, which contrasts with observations in NSCLC.

These findings underscore the necessity of screening A-674563 against broad panels of cancer cell lines with diverse genetic backgrounds to build a comprehensive map of sensitivity and resistance markers.

Table 2: Differential Efficacy of A-674563 in Preclinical Cancer Models

Cancer TypeGenetic SubtypeObserved Efficacy/SensitivityReference
Non-Small Cell Lung Cancer (NSCLC)K-ras mutationMore potent than pan-AKT inhibitor MK-2206
Non-Small Cell Lung Cancer (NSCLC)Stk11 mutationSignificantly more effective than pan-AKT inhibitor MK-2206
Non-Small Cell Lung Cancer (NSCLC)p53 mutation (NCI-H358 cells)Reduced sensitivity
Prostate CancerLNCaP-95 cell lineMore sensitive than LNCaP parental and LNCaP-abl lines (IC50: 1.6 µM vs. 3.4/5.3 µM)
Soft Tissue Sarcomap53 status (wild-type or mutant)Efficacy is independent of p53 mutational status
Acute Myeloid Leukemia (AML)HSC-like and Prog-like cellsPredicted to be effective in targeting these subtypes

Development of Advanced in vitro and in vivo Models for Enhanced Preclinical Translation

To better predict the potential clinical success of A-674563, future research must utilize more sophisticated preclinical models that more accurately recapitulate human disease.

Patient-derived xenografts (PDX), where tumor tissue from a patient is implanted into immunodeficient mice, represent a significant advance over traditional cell line-derived xenografts. The use of PDX models, as demonstrated in studies of fibrolamellar carcinoma (FLC), allows for efficacy testing in a system that retains the genetic diversity and microenvironment of the original human tumor. Expanding the use of PDX models for A-674563 testing across various cancer types is a high-priority research direction. Furthermore, direct-from-patient screening, where cells are taken from freshly resected tumors for drug sensitivity testing, offers a powerful platform for functional precision medicine and could be used to validate targets and predict response to A-674563.

In addition to advanced in vivo models, novel high-throughput in vitro and ex vivo systems are needed. For example, the use of innovative platforms like the WormBot-AI technology, which uses the nematode C. elegans for large-scale screening, could rapidly identify novel activities or synergistic drug combinations for A-674563 and other related inhibitors.

Integration of A-674563 Hydrochloride in Systems Biology Approaches for Network Perturbation Analysis

A systems-level understanding of how A-674563 perturbs cellular networks is essential for a complete picture of its mechanism of action. Future research should integrate A-674563 into various systems biology workflows.

As previously mentioned, Transcription Factor Activity Profiling (TFAP) can provide a global view of the cellular response to the inhibitor. This can be complemented by proteomic and phosphoproteomic analyses to map the specific signaling nodes affected by A-674563, as has been used to study other kinase inhibitors. Such data can be used to construct protein-protein interaction networks to visualize the direct and indirect effects of the drug.

Furthermore, chemical-genetic interaction screening, for example using yeast models, can identify genes and pathways that either enhance or suppress the activity of A-674563. This approach can reveal unexpected synthetic lethal interactions and suggest novel combination therapies. Finally, molecular dynamics simulations can provide structural insights into how A-674563 interacts with its primary and off-target kinases, helping to explain its polypharmacology and guiding the design of more selective second-generation inhibitors.

By pursuing these future research directions, the scientific community can build a more comprehensive understanding of this compound, paving the way for a more rational development and application of this and other targeted kinase inhibitors.

Q & A

Q. What is the mechanism of action of A-674563 hydrochloride as an Akt inhibitor?

this compound is a potent and selective ATP-competitive inhibitor of Akt1, with a reported Ki of 11 nM. It binds to the kinase domain, blocking downstream phosphorylation of substrates like GSK3β and MDM2, which are critical for cell survival and proliferation. Its selectivity over related kinases (e.g., PKC, PKA) exceeds 30-fold, making it a preferred tool for dissecting Akt-specific signaling .

Q. How should this compound be stored and handled in laboratory settings?

  • Storage : Stable at -20°C in lyophilized or solution form (DMSO) for up to 2 years. Avoid freeze-thaw cycles.
  • Handling : Use under inert gas (e.g., nitrogen) to prevent oxidation. For cell-based assays, dissolve in DMSO to prepare stock solutions (e.g., 10 mM), then dilute in culture media to working concentrations (typically 0.1–10 µM). Include vehicle controls (DMSO ≤0.1%) to rule out solvent artifacts .

Q. What in vitro models have demonstrated the efficacy of this compound?

Key models include:

  • MiaPaCa-2 pancreatic cancer cells : EC₅₀ = 0.4 µM after 48-hour treatment, with G2/M cell cycle arrest and apoptosis induction .
  • HepG2 hepatocellular carcinoma : Combined with Ganoderma lucidum polysaccharide (GLP), A-674563 enhances radiosensitivity via Annexin V/PI flow cytometry, showing increased apoptosis under irradiation (IR) .
  • Esophageal cancer (KYSE140) : Reduces migration, invasion, and proliferation by inhibiting Akt/STAT3 signaling and reversing EMT markers (e.g., E-cadherin upregulation) .

Advanced Research Questions

Q. How does this compound compare to MK-2206 in concentration-dependent Akt inhibition?

ParameterThis compoundMK-2206
Akt1 Ki / IC₅₀11 nM8 nM
Selectivity (vs. PKC)>30-fold~10-fold
Low-concentration efficacyRequires higher doses (≥1 µM) for 50% inhibitionEffective at lower doses (0.1–0.5 µM)
MK-2206 shows superior potency at lower concentrations, while A-674563 achieves comparable effects at higher doses. Differences may arise from binding kinetics or cell permeability .

Q. What experimental designs are optimal for studying A-674563 in combination therapies?

  • Radiotherapy synergy : Pre-treat cells with A-674563 (1–5 µM) for 24 hours before irradiation (e.g., 2–8 Gy). Assess apoptosis via Annexin V/PI staining and clonogenic survival assays .
  • Chemotherapy combinations : In vivo, administer A-674563 (40 mg/kg/day) alongside taxanes (e.g., paclitaxel 15 mg/kg) in xenograft models (e.g., PC-3 prostate cancer). Monitor tumor volume and phosphorylated Akt levels by Western blot .

Q. How can contradictory data on A-674563’s efficacy across cell lines be resolved?

  • Cell line variability : Akt isoform expression (Akt1 vs. Akt2) and baseline pathway activation (e.g., PTEN status) significantly influence responses. Validate Akt1 dependency via siRNA knockdown before inhibitor use .
  • Assay conditions : Ensure consistent drug exposure times (≥48 hours for cytotoxicity) and confirm target engagement using phospho-Akt (Ser473) ELISAs .

Q. What methodologies are recommended for studying A-674563’s role in autophagy and neuronal differentiation?

  • Autophagy assays : Co-treat with lysosomal inhibitors (e.g., chloroquine) to measure autophagic flux via LC3-II Western blot. A-674563 inhibits PI3K/Akt/mTOR, increasing autophagosome formation but blocking maturation, leading to axonal overgrowth in neurons .
  • Neurite outgrowth analysis : Differentiate SH-SY5Y cells with retinoic acid, then treat with A-674563 (1–5 µM). Quantify neurite length using ImageJ and validate via mTORC1 activity (phospho-S6K) .

Data Contradiction Analysis

  • Discrepancy in apoptosis rates : In HepG2 cells, A-674563 alone shows minimal apoptosis (<10%), but combined with GLP + IR, apoptosis exceeds 40%. This highlights context-dependent efficacy, requiring rigorous controls for co-treatment variables (e.g., irradiation dose, drug sequence) .
  • Divergent IC₅₀ values : Variability in reported EC₅₀ (e.g., 0.4 µM in MiaPaCa-2 vs. 1–5 µM in KYSE140) underscores the need for standardized viability assays (e.g., CCK-8 vs. MTT) and normalization to Akt activation status .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.